2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiazole ring in this compound contributes to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine typically involves the reaction of 4,5-dimethylthiazole with a pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazole, followed by the addition of a pyridine derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs with anticancer or antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylthiazole: Shares the thiazole ring but lacks the pyridine moiety.
2-Methylthiazole: Similar structure but with a single methyl group on the thiazole ring.
Pyridine: Contains the pyridine ring but lacks the thiazole moiety
Uniqueness
2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine is unique due to the combination of both thiazole and pyridine rings, which may confer enhanced biological activity and versatility in chemical reactions compared to its individual components .
Properties
IUPAC Name |
4,5-dimethyl-2-(pyridin-2-ylmethoxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-9(2)15-11(13-8)14-7-10-5-3-4-6-12-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYMIIPCGVJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.